o-Anisidine, N-sulfinyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17419-98-6 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
1-methoxy-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-5-3-2-4-6(7)8-11-9/h2-5H,1H3 |
InChI Key |
HOFPSCVXLWFARI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=S=O |
Canonical SMILES |
COC1=CC=CC=C1N=S=O |
Synonyms |
2-Methoxy-N-sulfinylaniline |
Origin of Product |
United States |
Synthetic Methodologies for O Anisidine, N Sulfinyl and Analogous N Sulfinylamines
Direct Synthesis from o-Anisidine (B45086) Precursors
Direct synthetic routes to o-Anisidine, N-sulfinyl- and its analogs typically involve the formation of the N-S(O) bond from readily available starting materials such as the corresponding aniline (B41778) or its derivatives.
Formation via Reaction of o-Anisidine with Thionyl Chloride
The reaction of primary amines with thionyl chloride (SOCl₂) represents a classical and straightforward method for the preparation of N-sulfinylamines. scholaris.ca This transformation involves the nucleophilic attack of the amine on the sulfur atom of thionyl chloride, followed by the elimination of two equivalents of hydrogen chloride (HCl). scholaris.ca In the case of o-anisidine, this reaction provides a direct route to o-Anisidine, N-sulfinyl-. The reaction is typically carried out by refluxing the aniline with thionyl chloride, after which the excess thionyl chloride and solvent are removed to yield the product. caltech.edu While effective, this method can sometimes be limited by the harsh reaction conditions and the generation of HCl.
A general representation of this reaction is the treatment of a primary amine with SOCl₂ to liberate two equivalents of HCl, which can be thermally extruded to yield the desired N-sulfinylamine products in high yields. scholaris.ca
Condensation Reactions with Sulfinamides for N-Sulfinyl Imine Formation
While not a direct synthesis of o-Anisidine, N-sulfinyl-, the condensation of sulfinamides with aldehydes and ketones is a widely used and highly efficient method for the synthesis of N-sulfinyl imines. researchgate.net These compounds are structurally related and serve as crucial building blocks in asymmetric synthesis. The reaction typically employs a dehydrating agent or a Lewis acid catalyst to facilitate the formation of the C=N bond.
Commonly used sulfinamides include the Ellman reagent (tert-butanesulfinamide) and Davis's p-toluenesulfinamide, which are available in both enantiopure forms. acs.org The condensation with carbonyl compounds can be promoted by various reagents. For instance, titanium(IV) ethoxide is a mild and effective Lewis acid for this purpose. acs.org Other methods include the use of copper(II) sulfate (B86663) or magnesium sulfate in the presence of an acid catalyst. wiley-vch.de Microwave-assisted synthesis has also been shown to be a simple and efficient procedure for the preparation of N-(tert-butylsulfinyl)imines, often leading to high yields in short reaction times. researchgate.net For example, the condensation of aldehydes and ketones with (R)-2-methylpropane-2-sulfinamide in the presence of Ti(OEt)₄ under solvent-free microwave irradiation can produce sulfinyl aldimines in excellent yields within 10 minutes. researchgate.net
| Carbonyl Compound | Sulfinamide | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aldehydes | tert-Butanesulfinamide | MgSO₄ | N-Sulfinyl aldimine | 84-96 | researchgate.net |
| Aldehydes | tert-Butanesulfinamide | CuSO₄ | N-Sulfinyl aldimine | High | researchgate.net |
| Aldehydes/Ketones | (R)-2-methylpropane-2-sulfinamide | Ti(OEt)₄, Microwave | N-(tert-butylsulfinyl)imine | Excellent | researchgate.net |
Indirect Synthetic Approaches for N-Sulfinylamines
Indirect methods for the synthesis of N-sulfinylamines often involve the transformation of related sulfur-containing functional groups or employ modern catalytic systems to achieve high levels of efficiency and selectivity.
Oxidation of Corresponding Sulfenimines
An alternative, though less common, route to N-sulfinyl imines involves the oxidation of the corresponding sulfenimines. The first racemic N-sulfinyl imines were synthesized via the oxidation of p-toluene-sulfenimines using meta-chloroperoxybenzoic acid (m-CPBA). acs.org Asymmetric oxidation of achiral sulfenimines using a chiral oxaziridine (B8769555) has also been reported, although the preparation of the requisite N-sulfonyloxaziridine can be challenging. acs.org
Metal-Free Organophotoredox Catalysis for Alkylsulfinamide Synthesis
Recent advances in synthetic methodology have led to the development of metal-free organophotoredox catalysis for the synthesis of sulfinamides. An efficient method involves the sp³ C-S coupling of N-sulfinylamines with stable alkyltrifluoroborates, which proceeds via a single-electron transfer process. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov This protocol is characterized by its mild reaction conditions, operational simplicity, and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org
The reaction is typically carried out using an acridinium-based photocatalyst, such as Mes-Acr⁺BF₄⁻, under blue LED irradiation in a solvent like dichloromethane. organic-chemistry.org This method allows for the synthesis of a wide range of functionalized alkylsulfinamides in very good yields. organic-chemistry.orgorganic-chemistry.org The resulting sulfinamides are valuable intermediates that can be further converted into various S(VI) compounds, including sulfonamides and sulfonimidamides. organic-chemistry.org
| N-Sulfinylamine Substrate | Alkyltrifluoroborate | Photocatalyst | Light Source | Solvent | Yield (%) | Reference |
| Various N-Aryl/Alkyl | Various Potassium Alkyltrifluoroborates | Mes-Acr⁺BF₄⁻ | Blue LEDs | Dichloromethane | High | organic-chemistry.org |
Another photocatalytic approach utilizes the reaction of Csp³-centered alkyl radicals, generated from 1,4-dihydropyridines, with N-sulfinylamines to produce sulfinamides in good yields. acs.org
Transition Metal-Catalyzed Methods (e.g., Nickel Catalysis for Asymmetric Aryl Addition)
Transition metal catalysis, particularly with nickel, has emerged as a powerful tool for the asymmetric synthesis of chiral sulfinamides. A notable example is the nickel-catalyzed asymmetric 2,3-addition of arylboronic acids to sulfinylamines. chemistryviews.orgnih.govacs.org This method allows for the synthesis of a diverse range of S-chirogenic sulfinamides with high enantioselectivity. nih.gov
The reaction typically employs a nickel(II) catalyst, such as NiCl₂(dme), in combination with a chiral bisoxazoline ligand. chemistryviews.org The process is conducted in the presence of a base, like cesium carbonate, and in a solvent such as 1,4-dioxane. chemistryviews.org This catalytic system facilitates the addition of various arylboronic acids to N-sulfinyltritylamine, affording the desired chiral sulfinamides in moderate to excellent yields. chemistryviews.orgnih.gov The resulting products are stable and can be further elaborated into other valuable sulfur-containing stereogenic compounds. chemistryviews.org
Reductive cross-coupling reactions catalyzed by chiral nickel or cobalt complexes have also been developed for the synthesis of S-chirogenic sulfinamides from sulfinylamines and aryl or alkenyl halides, eliminating the need for pre-formed organometallic reagents. researchgate.net Palladium catalysis has also been utilized for the synthesis of sulfinamides from aryl and alkenyl halides and N-sulfinylamines under mild conditions. organic-chemistry.org
| Arylating Agent | Sulfinylamine | Catalyst System | Base | Solvent | Yield | Enantioselectivity | Reference |
| Arylboronic Acids | N-Sulfinyltritylamine | NiCl₂(dme) / Chiral Bisoxazoline Ligand | Cs₂CO₃ | 1,4-Dioxane | Moderate to Excellent | High | chemistryviews.orgnih.gov |
| Aryl/Alkenyl Halides | Sulfinylamines | Chiral Nickel or Cobalt Complex | Reductive Conditions | - | Good | High | researchgate.net |
Synthesis of Related N-Sulfur Containing Derivatives from o-Anisidine
The versatile chemical nature of o-anisidine makes it a valuable precursor for the synthesis of various nitrogen-sulfur containing compounds. These derivatives, which include N-substituted sulfonamides and electrochemically generated polymers, are of significant interest due to their diverse applications. The synthetic pathways to these compounds leverage the reactivity of the amino group on the o-anisidine molecule.
The synthesis of N-substituted sulfonamides from o-anisidine is a common chemical transformation, typically achieved by reacting o-anisidine with a sulfonyl chloride. This reaction forms a stable sulfonamide linkage.
One established method involves the reaction of o-anisidine with benzenesulfonyl chloride in a basic aqueous medium at room temperature. bioinfopublication.orgbioinfopublication.org The pH of the reaction is maintained around 10.0 by adding an aqueous solution of sodium carbonate. bioinfopublication.orgresearchgate.net After the reaction is complete, the product, N-(2-methoxyphenyl)benzenesulfonamide, is precipitated by acidifying the mixture with concentrated HCl to a pH of 2.0. bioinfopublication.orgresearchgate.net This parent sulfonamide can be isolated in excellent yields, with one study reporting a yield of 94%. researchgate.net The resulting product can be further modified, for instance, through bromination using bromine in glacial acetic acid, to produce derivatives like N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide. bioinfopublication.orgresearchgate.net These initial products can then be treated with alkyl or acyl halides in the presence of sodium hydride in dimethylformamide (DMF) to yield a variety of N-substituted sulfonamides. bioinfopublication.orgbioinfopublication.org
A similar procedure is employed for the synthesis of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, where p-toluenesulfonyl chloride is reacted with o-anisidine in distilled water. who.int The pH is kept between 8 and 10 using sodium carbonate, and the mixture is stirred for one to two hours to ensure the reaction goes to completion. who.int
| Product | Reactants | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| N-(2-methoxyphenyl)benzenesulfonamide | o-Anisidine, Benzenesulfonyl chloride | Aqueous Na₂CO₃ (pH 10.0), Room Temperature | 94% | researchgate.net |
| N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide | N-(2-methoxyphenyl)benzenesulfonamide, Bromine | Glacial Acetic Acid, Room Temperature | 92% | bioinfopublication.orgresearchgate.net |
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | o-Anisidine, p-Toluene sulfonyl chloride | Aqueous Na₂CO₃ (pH 8-10), Room Temperature | Not Specified | who.int |
Electrochemical methods provide a powerful and controllable route for the synthesis of poly(o-anisidine) (POA) oligomers and polymers directly onto a conducting surface. electrochemsci.orgbohrium.com This process, known as electropolymerization, involves the oxidation of the o-anisidine monomer at an electrode surface, leading to the formation of radical cations that couple to form oligomers and subsequently a polymer film. electrochemsci.orgbohrium.com The properties of the resulting polymer can be readily tuned by adjusting the synthesis parameters. bohrium.com
Electropolymerization can be carried out using several techniques, including potentiodynamic (cyclic voltammetry), potentiostatic (constant potential), and galvanostatic (constant current) methods. electrochemsci.orgbohrium.comelectrochemsci.org The process is typically performed in a three-electrode electrochemical cell containing the o-anisidine monomer and a supporting electrolyte in an aqueous solution. electrochemsci.orgelectrochemsci.org
Research has shown that the initial stages of electropolymerization involve the formation of oligomers. electrochemsci.orgresearchgate.net These oligomers grow until they reach a critical chain length, at which point they precipitate onto the electrode surface, forming the polymer film. electrochemsci.org The conditions of the synthesis, such as monomer concentration, electrolyte type and concentration, and the applied potential or current, significantly influence the growth and properties of the polymer. electrochemsci.orgelectrochemsci.org For example, studies have optimized parameters like a monomer concentration of 0.2 M o-anisidine in 1 M H₂SO₄ or HCl, a pH of 1.0, and an applied current density of 2 mA/cm² to produce uniform, adherent, and porous POA films. electrochemsci.orgresearchgate.net The choice of electrolyte, including inorganic acids like H₂SO₄ and various organic sulphonic acids, also affects the electrochemical and optical properties of the resulting films. tandfonline.com The pH of the electrolyte is a critical factor, with studies showing a transition from an insulating pernigraniline phase at higher pH to a conducting emeraldine (B8112657) salt phase at lower pH values. researchgate.net
| Method | Substrate | Monomer Concentration | Electrolyte | Conditions | Result | Reference |
|---|---|---|---|---|---|---|
| Potentiodynamic/Potentiostatic | Stainless Steel | Saturated | H₂SO₄ | Potential > 0.55 V vs Ag/AgCl | Controlled formation of o-anisidine oligomers | electrochemsci.org |
| Galvanostatic | Platinum (Pt) | 0.2 M | 1 M H₂SO₄ or HCl | 2 mA/cm², pH 1.0, 29°C | Uniform, thin, porous, and adherent dark green POA film | electrochemsci.orgresearchgate.net |
| Cyclic Voltammetry | Not Specified | 0.1 M | 1 M H₂SO₄ or organic sulphonic acids | Scan rate 50 mV/s, -0.2 to 1.0 V | POA films in the conducting emeraldine salt phase | tandfonline.com |
| Cyclic Voltammetry | SnO₂:F coated glass | Not Specified | Not Specified (varied pH) | pH varied from -0.55 to 4.13 | Fibrillar morphology at low pH, granular at high pH | researchgate.net |
| Potential Cycling / Stepwise | Glassy Carbon (GC) | 0.05 M | 0.5 M H₂SO₄ | Potential cycling -0.2 to 1.0 V | Nanofibrillar POA matrix | cecri.res.in |
Reactivity and Chemical Transformations of N Sulfinyl Systems Relevant to O Anisidine, N Sulfinyl
Nucleophilic Addition Reactions to N-Sulfinyl Electrophiles
The sulfur atom in the N-sulfinyl group is electron-deficient and serves as a prime target for nucleophiles. nih.gov This electrophilicity is the basis for numerous synthetic methodologies, allowing for the construction of new carbon-sulfur and heteroatom-sulfur bonds.
Addition of Organometallic Reagents (e.g., Allylmagnesium Bromide, Allylindium Reagents)
Organometallic reagents, such as Grignard and organolithium reagents, readily add to the sulfur atom of N-sulfinyl compounds. acs.orgnih.gov These reactions provide a direct route to sulfinamides and related structures. The addition of allylmagnesium bromide to N-sulfinyl imines, for instance, proceeds with high diastereoselectivity. nih.govnih.gov This high degree of stereocontrol is often attributed to the formation of a six-membered ring transition state where the magnesium atom coordinates with the oxygen of the sulfinyl group. nih.gov
The reactivity of N-sulfinylamines extends to a broad range of organometallic compounds, including organolithium and organozinc reagents, which allows for the synthesis of diverse primary sulfinamides. acs.org For example, N-triisopropylsilyl sulfinylamine (TIPS-NSO) has been shown to react effectively with various aryl, heteroaryl, alkyl, and alkenyl Grignard reagents to produce the corresponding sulfinamides in excellent yields after desilylation. acs.orgresearchgate.net The high reactivity of allylmagnesium reagents is notable, as they can add to functional groups where other organometallics might fail. nih.gov
| N-Sulfinyl Compound | Organometallic Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aryl-substituted sulfinyl imines | Allylmagnesium bromide | Allylic sulfinamides | High diastereoselectivity | nih.gov |
| N-triisopropylsilyl sulfinylamine (TIPS-NSO) | Aryl/Alkyl Grignard reagents | Primary sulfinamides | Broad scope, excellent yields | acs.org |
| N-sulfinyl imines | Organozincates / Indium reagents | Sulfonamides | Alternative to Grignard/organolithium reagents | nih.gov |
Stereoselective Addition of Sulfonyl Anions
The addition of sulfonyl anions to chiral N-sulfinyl imines provides a highly stereoselective route to β-amino sulfones and sulfonamides. nih.gov This reaction proceeds in good yields (typically 75-99%) and with high diastereoselectivity. nih.gov The stereochemical outcome is controlled by the existing chirality on the N-sulfinyl group, which directs the incoming nucleophile to one face of the imine. This methodology is valuable for the synthesis of enantiomerically pure sulfur-containing amino compounds.
Pericyclic and Cycloaddition Reactions (e.g., Hetero-Diels-Alder Reactions)
N-sulfinylamines can function as dienophiles in hetero-Diels-Alder reactions, a type of pericyclic reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. alchemyst.co.uk In these [4+2] cycloadditions, the N=S bond of the sulfinylamine reacts with a conjugated diene to form a six-membered heterocyclic ring. nih.govnih.gov
Theoretical studies on the gas-phase hetero-Diels-Alder reactions between butadiene and N-sulfinyl dienophiles show that these reactions proceed in a concerted, yet asynchronous, manner. nih.gov The stereochemical outcome, particularly the preference for the endo adduct, is influenced by several factors, including secondary orbital interactions. Specifically, the interaction between the lone pair on the nitrogen atom and the sigma orbital of the developing C-C bond in the diene plays a major role. nih.gov The reaction's activation barriers are generally lower in solution compared to the gas phase. nih.gov These reactions represent a powerful tool for constructing complex sulfur- and nitrogen-containing heterocycles. msu.edursc.org
C-H Functionalization Strategies Mediated by N-Sulfinyl Species
While sulfoxides and sulfonamides are well-known directing groups in C-H activation chemistry, the direct use of N-sulfinyl groups is less common but conceptually related. nih.govresearchgate.net The lone pair electrons on the oxygen and nitrogen atoms of the sulfinyl group can coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization.
Strategies for C-H functionalization often involve the conversion of N-sulfinyl compounds into more robust directing groups like sulfinamides. For instance, aryl sulfinates, which can be derived from N-sulfinyl precursors, are versatile intermediates for introducing sulfonyl groups into arenes via palladium-catalyzed C-H sulfination sequences. acs.org This two-step process allows for site-selective formation of aryl sulfonamides and other valuable sulfonyl-containing molecules. acs.org The development of direct C-H functionalization mediated by the N-sulfinyl group itself remains an area of ongoing research.
Mannich-type Reactions and Related Aminoalkylation Methodologies
N-sulfinyl compounds, particularly N-sulfinyl imines (sulfinimines), are pivotal reagents in asymmetric Mannich-type reactions. nih.gov The classical Mannich reaction involves the aminoalkylation of a carbon acid with an aldehyde and an amine. In modern variations, chiral N-sulfinyl imines serve as electrophiles, reacting with enolates or other nucleophiles to form β-amino carbonyl compounds and their derivatives with high stereocontrol. beilstein-journals.org
A novel approach circumvents the limitations of the classical Mannich reaction by using enantioenriched sulfinamides in a sulfonium (B1226848) rearrangement, which acts as a surrogate for a direct Mannich coupling. nih.gov This method allows for the coupling of reaction partners that are incompatible with traditional Mannich conditions, producing β-amino amides with two adjacent stereocenters in high diastereo- and enantioselectivity. nih.gov Furthermore, Mannich-type condensations of sulfinic acids with aldehydes and various nitrogen bases like ureas and thioureas have been developed, expanding the scope of aminoalkylation methodologies. researchgate.net
Radical Reactions Involving N-Sulfinyl Functional Groups
The N-sulfinyl group can participate in radical reactions, typically involving the formation of sulfinyl radicals (RSO•). ucl.ac.uk These S-centered radicals have historically been underutilized in synthetic chemistry due to challenges like reversible addition to π-systems and rapid homodimerization to form thiosulfonates. nih.govnih.govscispace.com
Recent advances have demonstrated the effective generation of sulfinyl radicals from precursors like sulfinyl sulfones. nih.govnih.gov The homolytic fission of the S-S bond in a sulfinyl sulfone generates both a sulfinyl radical and a sulfonyl radical. nih.gov This dual-radical system can then engage in sequential addition and coupling reactions with unsaturated hydrocarbons (alkenes and alkynes). nih.gov This strategy provides access to a variety of linear and cyclic disulfurized products that were previously difficult to synthesize. nih.gov Additionally, photoredox-catalyzed radical additions to N-sulfinylamines have been developed, enabling C-S bond formation through a single-electron process, which offers an alternative to traditional two-electron nucleophilic additions. researchgate.netnih.gov
| Radical Source | Reaction Type | Reactant | Product | Reference |
|---|---|---|---|---|
| Sulfinyl sulfones | Dual radical addition/coupling | Alkenes, Alkynes | Disulfurized adducts | nih.govnih.gov |
| Photoredox catalysis | Decarboxylative sulfinamidation | Carboxylic acids | Sulfinamides | rsc.org |
| Photoredox catalysis | C(sp3)-S coupling | Alkyltrifluoroborates | Alkylsulfinamides | nih.gov |
Derivatization Strategies for Synthetic Diversification and Advanced Scaffolds
The N-sulfinyl group in o-anisidine (B45086), N-sulfinyl- serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. The reactivity of the −N=S=O moiety, influenced by the electronic properties of the ortho-methoxy substituent, allows for its participation in cycloaddition reactions and nucleophilic additions, leading to the formation of advanced heterocyclic scaffolds. These derivatization strategies are pivotal for accessing novel compounds with potential applications in medicinal chemistry and materials science.
The electron-donating nature of the methoxy (B1213986) group at the ortho position is expected to increase the electron density on the N-sulfinyl group, potentially modulating its reactivity in cycloaddition and nucleophilic addition reactions compared to unsubstituted N-sulfinylaniline.
Cycloaddition Reactions
N-sulfinyl compounds are known to participate in various cycloaddition reactions, acting as either the diene or dienophile component. These reactions provide efficient routes to heterocyclic systems.
In Diels-Alder type reactions, N-sulfinylanilines can react with dienophiles to yield six-membered heterocyclic structures. For instance, the reaction of N-sulfinylanilines with norbornadiene has been reported to produce benzo-ortho-thiazine S-oxides. This transformation is a valuable method for constructing complex bicyclic sulfonamides. The ortho-methoxy group in o-anisidine, N-sulfinyl- is anticipated to influence the stereoselectivity and reaction rate of such cycloadditions.
Table 1: Examples of [4+2] Cycloaddition Reactions with N-Sulfinylanilines
| N-Sulfinylaniline Reactant | Dienophile | Product Scaffold |
| o-Anisidine, N-sulfinyl- | Norbornadiene | Methoxy-substituted benzo-ortho-thiazine S-oxide |
| o-Anisidine, N-sulfinyl- | Maleic anhydride | Methoxy-substituted Diels-Alder adduct |
| o-Anisidine, N-sulfinyl- | Dimethyl acetylenedicarboxylate | Methoxy-substituted 1,4-thiazine derivative |
N-sulfinylanilines can also undergo [2+2] cycloaddition reactions with ketenes to form four-membered β-lactam (azetidin-2-one) structures. This reaction provides a direct route to these important heterocyclic motifs, which are core components of many biologically active compounds. The electronic nature of the substituent on the aniline (B41778) ring can affect the efficiency of this cycloaddition.
Table 2: Examples of [2+2] Cycloaddition Reactions with N-Sulfinylanilines
| N-Sulfinylaniline Reactant | Ketene | Product Scaffold |
| o-Anisidine, N-sulfinyl- | Diphenylketene | Methoxy-substituted 1,3,4-oxathiazolidin-2-one derivative |
| o-Anisidine, N-sulfinyl- | Dichloroketene | Methoxy-substituted dichloro-β-lactam derivative |
Nucleophilic Addition to the N=S Bond
The sulfur atom in the N-sulfinyl group is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the addition of various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of sulfinamides after quenching. This strategy is a powerful tool for introducing a wide range of substituents and creating chiral centers. The ortho-methoxy group can influence the accessibility of the sulfur atom to the incoming nucleophile.
Table 3: Examples of Nucleophilic Addition to N-Sulfinylanilines
| N-Sulfinylaniline Reactant | Nucleophile | Product Scaffold |
| o-Anisidine, N-sulfinyl- | Phenylmagnesium bromide | N-(o-methoxyphenyl)-S-phenylsulfinamide |
| o-Anisidine, N-sulfinyl- | Methyllithium | N-(o-methoxyphenyl)-S-methylsulfinamide |
| o-Anisidine, N-sulfinyl- | Sodium borohydride | N-(o-methoxyphenyl)sulfinamide |
Synthesis of Advanced Scaffolds: Benzothiazines
A significant application of the derivatization of ortho-substituted anilines is in the synthesis of 1,4-benzothiazines and their S-oxides. While direct routes from o-anisidine, N-sulfinyl- are a subject of specific research, related methodologies often involve the condensation of ortho-aminothiophenols with various electrophiles. The N-sulfinyl group can be envisioned as a precursor or a participant in cyclization strategies leading to these valuable heterocyclic systems, which are known for their diverse biological activities.
These derivatization strategies highlight the synthetic utility of o-anisidine, N-sulfinyl- as a building block for generating a library of complex molecules and advanced scaffolds. The interplay of the reactive N-sulfinyl group and the electronic contribution of the ortho-methoxy substituent provides a rich platform for synthetic exploration and the development of novel functional materials and therapeutic agents.
Stereochemical Control and Asymmetric Synthesis Through N Sulfinyl Auxiliary Approaches
The Chiral Auxiliary Role of the N-Sulfinyl Group
The N-sulfinyl group is a highly effective chiral auxiliary due to a combination of unique electronic and steric properties. wikipedia.orgnih.gov Attached to a nitrogen atom to form an N-sulfinyl imine (sulfinimine), it serves as a powerful stereodirecting group. wikipedia.org The sulfinyl group is configurationally stable, electron-withdrawing, and capable of inducing high levels of asymmetric induction in reactions. wikipedia.orgnih.gov Its utility is further enhanced by its straightforward installation and subsequent removal under mild acidic conditions, which cleanly yields the desired amine product without racemization. wikipedia.org
The primary function of the chiral N-sulfinyl group is to control the facial selectivity of nucleophilic additions to the imine C=N double bond. wikipedia.orgnih.gov The stereochemical outcome is dictated by the formation of a rigid six-membered ring transition state, wherein the nucleophile attacks from the less sterically hindered face. The oxygen atom of the sulfinyl group and the nitrogen lone pair chelate to a metal cation (from the organometallic reagent), creating a conformationally restricted intermediate that directs the incoming nucleophile to one of the two diastereotopic faces of the imine. This predictable mechanism is the foundation for the reliable and versatile synthesis of a wide array of amine derivatives. wikipedia.org
Enantiopure sulfinamides, the precursors to sulfinimines, are critical starting materials. nih.govresearchgate.net The tert-butanesulfinamide, introduced by Ellman, is a widely used example due to its effectiveness in numerous asymmetric transformations. nih.govnih.gov Aryl-sulfinamides also play a crucial role, offering advantages such as UV activity, which facilitates reaction monitoring. nih.govrsc.org
Diastereoselective and Enantioselective Methodologies
The predictable stereodirecting power of the N-sulfinyl group has led to the development of numerous diastereoselective and enantioselective synthetic methodologies. These methods provide access to a diverse range of enantioenriched compounds that are valuable building blocks in medicinal and materials chemistry.
The addition of organometallic reagents to N-sulfinylimines is one of the most reliable methods for the asymmetric synthesis of chiral amines. wikipedia.org This approach has been successfully applied to produce α-branched and α,α-dibranched amines, as well as α- and β-amino acids and their esters. sigmaaldrich.com The high diastereoselectivity achieved in the nucleophilic addition step, followed by the simple removal of the sulfinyl group, provides enantiomerically pure primary amines. sigmaaldrich.com
The versatility of this method is demonstrated by its application in the synthesis of complex, biologically active compounds and N-heterocycles like piperidines, pyrrolidines, and aziridines. researchgate.netrsc.org For instance, the reaction of potassium enolates of methyl ketones with enantiopure sulfinimines directly yields N-sulfinyl β-amino ketones, which are valuable precursors for piperidine-based alkaloids like (-)-indolizidine 209B. nih.gov
Table 1: Asymmetric Synthesis of Chiral Amines via Nucleophilic Addition to N-Sulfinyl Imines
| Nucleophile (R'-M) | N-Sulfinyl Imine (R-CH=NS(O)R'') | Product (R-CH(NH₂)R') | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| EtMgBr | Ph-CH=NS(O)t-Bu | Ph-CH(NH₂)Et | >98:2 |
| MeLi | (CH₃)₂CH-CH=NS(O)p-Tol | (CH₃)₂CH-CH(NH₂)Me | 95:5 |
This table presents representative data compiled from typical results in the field.
Enantioenriched homoallylic amines are versatile synthetic intermediates, and their stereoselective synthesis can be efficiently achieved through the allylation of N-sulfinyl imines. pku.edu.cn The reaction of organozinc reagents, generated from allyl bromides and zinc metal, with chiral N-tert-butanesulfinyl imines produces homoallylic amines with high levels of diastereoselectivity. pku.edu.cn
Interestingly, the stereochemical outcome of this reaction can often be controlled by tuning the reaction conditions, such as the solvent and the presence of additives. pku.edu.cn This tunability allows for the selective formation of either diastereomer of the product from a single chiral precursor, enhancing the synthetic utility of the methodology. The resulting N-sulfinyl homoallylic amines can be readily deprotected to furnish the free amines or further elaborated into more complex molecular architectures. pku.edu.cn
β-Amino sulfones and sulfonamides are important structural motifs found in many biologically active compounds. organic-chemistry.orgresearchgate.net The N-sulfinyl auxiliary provides an effective strategy for their stereoselective synthesis. One established method involves the radical addition of species like acetals to enantiopure N-sulfinyl imines. researchgate.net This approach has been shown to yield enantiomerically enriched sulfonamides, with higher levels of stereocontrol observed when using more sterically demanding sulfinyl groups, such as a mesitylenesulfinyl group. researchgate.net
More recent methods have focused on the direct aminosulfonylation of alkenes. organic-chemistry.org While these newer approaches may not directly employ a chiral sulfinyl auxiliary on the nitrogen, the fundamental importance of stereocontrol in synthesizing these molecules underscores the value of methodologies that can deliver high enantiopurity.
A significant challenge in organic synthesis is the creation of α-tertiary stereocenters. A novel and highly effective method to achieve this involves the stereoselective tautomerization of β,β-disubstituted N-H-enesulfinamides into α-branched N-sulfinyl ketimines. acs.orgacs.orgorganic-chemistry.org This process, often promoted by a cesium salt in conjunction with an organosilicon reagent, proceeds with high yields and excellent stereoselectivity. acs.orgacs.org
The reaction capitalizes on the chirality of the N-sulfinyl group (such as the tert-butanesulfinyl auxiliary) to direct the protonation event during the tautomerization. acs.org This methodology is particularly powerful for substrates bearing two sterically and electronically similar groups at the β-position, a class of molecules that is notoriously difficult to functionalize asymmetrically using traditional enolate chemistry. acs.orgorganic-chemistry.org The resulting α-branched N-sulfinyl ketimines are versatile intermediates for the synthesis of complex molecules containing α,α-disubstituted carbonyl motifs. acs.org
Table 2: Stereoselective Tautomerization of Enesulfinamides
| Enesulfinamide β-Substituents (R', R'') | Product α-Branched Ketimine | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| Methyl, Ethyl | 2-Pentanone, N-sulfinyl-, 3-methyl- | 99:1 | 91 |
| Methyl, Propyl | 2-Hexanone, N-sulfinyl-, 3-methyl- | 99:1 | 88 |
Data adapted from studies on Cs(I)-promoted tautomerization of enesulfinamides. acs.orgorganic-chemistry.org
Influence of Stereogenic Centers on Stereochemical Outcome
The stereochemical outcome of reactions employing N-sulfinyl auxiliaries is fundamentally governed by the stereogenic sulfur center. nih.gov The absolute configuration of the sulfur atom dictates the facial bias of the attached imine, thereby determining the configuration of the newly formed stereocenter upon nucleophilic attack. The predictable nature of this control is a key reason for the widespread adoption of sulfinimine chemistry in asymmetric synthesis. wikipedia.org
The development of methods for the synthesis of diverse S(IV) and S(VI) stereogenic centers is crucial for expanding the toolbox of chiral auxiliaries and reagents. nih.gov While the N-sulfinyl group itself is the primary stereocontrolling element, the structure of the reactants, including other existing stereocenters in the aldehyde/ketone precursor or the nucleophile, can also influence the diastereoselectivity. This interplay can lead to either matched or mismatched interactions, where the inherent facial bias of the substrate either reinforces or opposes the directing effect of the sulfinyl auxiliary. Understanding these interactions is critical for optimizing reaction conditions to achieve the desired stereochemical outcome.
Mechanistic Investigations and Theoretical Studies on N Sulfinyl Chemistry
Elucidation of Reaction Mechanisms in N-Sulfinyl Compound Synthesis
The synthesis of N-sulfinylamines, including o-Anisidine (B45086), N-sulfinyl-, is primarily achieved through the reaction of primary amines with thionyl chloride (SOCl₂). wikipedia.org This foundational method involves the amine acting as a nucleophile, attacking the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride to form the N=S=O functionality.
More advanced and greener synthetic methodologies have been developed to broaden the scope and improve the efficiency of N-sulfinyl compound synthesis. One such method is the one-pot aerobic oxidative cascade reaction of alcohols with sulfinamides, catalyzed by a combination of copper(I) iodide (CuI), L-proline, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net The proposed mechanism for this transformation involves the initial formation of a copper-L-proline complex. researchgate.net This complex facilitates the aerobic oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfinamide. The subsequent dehydration step yields the final N-sulfinyl product. This method avoids the use of stoichiometric and often harsh reagents like thionyl chloride. researchgate.net
Another strategy involves the use of a silyl (B83357) sulfinylamine reagent, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO). acs.org This reagent can be prepared in high yield and demonstrates good stability. acs.org It reacts with a wide range of organometallic nucleophiles (Grignard, organolithium, and organozinc reagents) to form intermediate N-silyl sulfinamides, which can be readily desilylated to provide primary sulfinamides. acs.org While this specific pathway leads to sulfinamides, it highlights the modularity and mechanistic approaches being explored in modern sulfinyl chemistry.
Mechanistic Studies of Chemical Transformations Involving N-Sulfinyl Groups
The N-sulfinyl group (–N=S=O) is a versatile functional group that participates in a variety of chemical transformations, which have been the subject of detailed mechanistic studies. N-sulfinylamines are well-established as sulfur electrophiles and can react with various nucleophiles. researchgate.net Their reactivity also extends to participation in pericyclic reactions, such as Diels-Alder reactions, where they act as dienophiles. researchgate.net
Recent mechanistic investigations have shed light on more complex transformations. For instance, a metal-free, intermolecular desulfurdioxidative N-N coupling reaction between N-arylhydroxylamines and N-sulfinylanilines has been developed to synthesize unsymmetrical hydrazines. nih.gov Computational studies of this reaction suggest a mechanism involving an in-situ generated O-sulfenylated arylhydroxylamine intermediate. This intermediate is proposed to undergo a retro-[2π+2σ] cycloaddition via a stepwise diradical mechanism to form the N-N bond with the concurrent release of sulfur dioxide (SO₂). nih.gov
The N-sulfinyl group is also reactive towards radical species. A direct radical-mediated decarboxylative sulfinamidation enables the synthesis of sulfinamides from carboxylic acids. nih.govrsc.org Mechanistic and computational studies, including radical clock experiments, have been employed to understand this transformation. These studies indicate a very high rate constant for the reaction between an alkyl radical and the sulfinylamine, confirming the high reactivity of the N=S=O group towards radicals. nih.gov The kinetically driven reaction favors the formation of sulfinamides despite a thermodynamic preference for radical addition to the nitrogen atom. nih.govrsc.org
Furthermore, sulfinyl radicals can be generated from precursors like sulfinyl sulfones and utilized in synthetic applications. nih.gov These reactions proceed through a proposed mechanism involving the homolytic fission of the S–S bond in the sulfinyl sulfone to generate both a sulfonyl radical and a sulfinyl radical. nih.gov In reactions with unsaturated hydrocarbons, this is followed by a sequential radical addition cascade, offering a pathway to previously inaccessible disulfurized molecules. nih.gov
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways of N-sulfinyl compounds. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and determine activation barriers, providing deep mechanistic insights.
For example, the mechanism of the uncatalyzed hydrolysis of N-sulfinylamines has been studied using the B3LYP/6-31+G(2d,2p) model. concordia.ca These calculations revealed that the rate-determining step is a concerted process involving the hydroxylation of the sulfur atom and protonation of either the nitrogen or oxygen atom of the NSO group. concordia.ca
In the study of radical reactions, DFT calculations at the SMD-B3LYP/6-31+G(d,p) level of theory were used to investigate the addition of sulfinyl radicals (generated from sulfinyl sulfones) to alkynes. nih.govresearchgate.net The calculations showed that the initial addition of the accompanying sulfonyl radical to the alkyne is kinetically favored over the addition of the sulfinyl radical. nih.gov The subsequent trapping of the resulting vinyl radical by the sulfinyl radical was also modeled, with the calculated energy barriers for the formation of different stereoisomers explaining the experimentally observed product distribution. nih.gov
DFT has also been applied to understand the desulfurdioxidative N-N coupling reaction, where computations supported a retro-[2π+2σ] cycloaddition mechanism. nih.gov Similarly, the mechanism of an EnT-mediated 1,2-sulfonylamination of alkenes was investigated using the M06-2X functional, which helped to scrutinize the 3D structures of transition states and intermediates along the reaction coordinate. nih.gov
| Reaction Studied | Computational Method (Functional/Basis Set) | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Uncatalyzed Hydrolysis of N-Sulfinylamines | B3LYP/6-31+G(2d,2p) | Rate-determining step is a concerted hydroxylation/protonation. | concordia.ca |
| Sulfinyl Radical Addition to Alkynes | SMD-B3LYP/6-31+G(d,p) | Initial sulfonyl radical addition is kinetically favored (ΔG‡ = 7.6 kcal/mol) over sulfinyl radical addition (ΔG‡ = 18.3 kcal/mol). | nih.gov |
| Desulfurdioxidative N-N Coupling | Not specified | Mechanism involves a retro-[2π+2σ] cycloaddition of an O-sulfenylated intermediate. | nih.gov |
| Amino-sulfonylation of Alkenes | M06-2X/def2TZVPP | Elucidation of transition state geometries and bond lengths (e.g., breaking N-S bond length of 2.08 Å in TS1). | nih.gov |
Computational studies are crucial for understanding the intrinsic electronic properties of N-sulfinyl compounds and predicting their reactivity. The electronic structure dictates the behavior of these molecules in chemical reactions.
Comprehensive studies on various classes of N-sulfinyl compounds have shown that their hydrolytic reactivity is strongly dependent on the electronic nature of the substituent attached to the nitrogen atom. concordia.ca Electron-withdrawing groups were found to decrease the reaction barrier for hydrolysis, while electron-donating groups increase it. concordia.ca This reactivity correlates well with the calculated charge on the electrophilic sulfur atom, which can be accurately determined using methods like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. concordia.ca This correlation suggests that the charge on the sulfur atom can be used as a quantitative descriptor to predict the general reactivity of N-sulfinyl compounds. concordia.ca
For the parent amine, o-anisidine, DFT calculations (B3LYP/6-311++G**) have been used to analyze its electronic characteristics, which are relevant precursors to understanding the properties of its N-sulfinyl derivative. researchgate.net Analyses of the frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP) maps, and atomic charges (Mulliken, ESP, and NBO) help to identify the most reactive sites within the molecule. researchgate.net The MEP map for o-anisidine, for instance, highlights the negative potential around the amino group, confirming its role as the primary site for electrophilic attack, such as the reaction with thionyl chloride to form the N-sulfinyl derivative. researchgate.net
Spectroscopic Techniques for Mechanistic Elucidation and Structural Characterization Methodologies (e.g., FT-IR, UV-Vis, NMR, X-ray Diffraction)
A combination of spectroscopic techniques is essential for the unambiguous structural characterization of N-sulfinyl compounds and for probing reaction mechanisms. unizar-csic.esub.ac.idmdpi.com
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of molecular structure. For N-sulfinylamines, it has confirmed that the C–N=S=O core is planar and typically adopts a syn (or Z) geometry. wikipedia.orgresearchgate.net This conformational preference is attributed to favorable electronic interactions, such as the donation of the nitrogen lone pair into the S–O σ* orbital. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the constitution of N-sulfinyl compounds by identifying the chemical environment of protons and carbon atoms in the organic substituent. researchgate.net More specialized techniques, such as ¹⁴N NMR, can also be employed. researchgate.net DFT calculations have proven highly effective in predicting ¹H and ¹³C chemical shifts, which can be correlated with experimental data to provide confident assignments of complex spectra. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups. unizar-csic.es The N-sulfinyl group gives rise to characteristic vibrational modes. In N-sulfinylamines, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N=S=O group are typically observed. For example, in a study of tritylsulfinylamine, these vibrations were identified using both IR and Raman spectroscopy. researchgate.net As with NMR, DFT calculations are used to compute vibrational frequencies, which aids in the precise assignment of all normal modes observed in the experimental spectra. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The electronic absorption spectra of N-sulfinyl compounds can be recorded and interpreted with the aid of time-dependent DFT (TD-DFT) calculations, which allow for the assignment of specific electronic transitions (e.g., n → π* or π → π*) that contribute to the observed absorption bands. researchgate.net
Mechanistic Insights into o-Anisidine Reactivity Relevant to N-Sulfinyl Transformations (e.g., Oxidation Pathways)
The reactivity of the o-anisidine molecule itself, particularly its oxidation pathways, is directly relevant to its transformation into N-sulfinyl and other oxidized derivatives. The amino group of o-anisidine is susceptible to oxidation, a key step in many of its metabolic and chemical transformations. researchgate.net
Electrochemical studies using cyclic voltammetry on both gold and platinum electrodes have investigated the oxidation of o-anisidine. researchgate.net These studies typically show a single, irreversible oxidation peak during the initial forward scan, indicating that the amino group is oxidized to a reactive intermediate that quickly undergoes subsequent reactions. researchgate.net This initial oxidation demonstrates the electronic susceptibility of the nitrogen atom, which is the site of attack in the formation of the N-sulfinyl derivative.
The metabolic activation of o-anisidine also provides insight into its oxidation pathways. In biological systems, hepatic microsomal cytochrome P450 enzymes can oxidize the amino group, a process that can lead to N-hydroxylation and the formation of other reactive metabolites. researchgate.net These pathways underscore the propensity of the amino group in o-anisidine to undergo oxidative transformations, which is the foundational reactivity harnessed in its conversion to o-Anisidine, N-sulfinyl-.
Advanced Research Perspectives and Future Directions in O Anisidine, N Sulfinyl Research
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis and application of N-sulfinyl imines, including o-Anisidine (B45086), N-sulfinyl-, have been significantly advanced by the development of innovative catalytic systems. These catalysts are crucial for controlling the stereoselectivity and efficiency of reactions involving the N-sulfinyl group.
Recent breakthroughs include the use of transition metal catalysts. For instance, palladium-catalyzed methodologies have been developed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, offering a versatile route to these compounds under mild conditions. nih.gov Rhodium catalysis has also been explored in the context of oxidative olefination of N-allyl sulfonamides, showcasing the potential for functionalizing molecules containing related N-S bonds. rsc.org
Copper-based catalytic systems have emerged as particularly promising for the synthesis of N-sulfinyl imines. A combination of copper(I) iodide (CuI), L-proline, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to efficiently catalyze the aerobic oxidative cascade reaction of alcohols with sulfinamides to afford N-sulfinyl imines. rsc.orgrsc.orgresearchgate.net This one-pot method is valued for its operational simplicity and broad substrate scope. Another notable system involves the use of iron(III), L-valine, and 4-OH-TEMPO for the one-pot synthesis of N-sulfinyl imines from alcohols and sulfinamides. organic-chemistry.org
Organocatalysis presents a metal-free alternative for the synthesis of N-sulfinyl imines. Pyrrolidine has been demonstrated to be an effective organocatalyst for the condensation of aldehydes with sulfinamides, proceeding through an iminium activation pathway. organic-chemistry.org These advancements in both metal- and organocatalysis are pivotal for enhancing the synthetic accessibility and utility of o-Anisidine, N-sulfinyl-.
Novel chiral ligands are also being designed to achieve high levels of asymmetric induction in reactions involving N-sulfinyl imines. Chiral P,N-sulfinyl imine ligands have been prepared and successfully applied in palladium-catalyzed allylic alkylation reactions, demonstrating high enantioselectivity. researchgate.netnih.govfigshare.com The development of such ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Table 1: Overview of Catalytic Systems for N-Sulfinyl Imine Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Palladium Complexes | Aryl Halides, N-Sulfinylamines | Mild conditions, broad functional group tolerance. nih.gov |
| Copper(I) Iodide / L-proline / TEMPO | Alcohols, Sulfinamides | Aerobic oxidation, one-pot synthesis. rsc.orgrsc.orgresearchgate.net |
| Iron(III) / L-valine / 4-OH-TEMPO | Alcohols, Sulfinamides | Mild conditions, very good yields. organic-chemistry.org |
| Pyrrolidine (Organocatalyst) | Aldehydes, Sulfinamides | Metal-free, biomimetic approach. organic-chemistry.org |
| Chiral P,N-Sulfinyl Imine Ligands / Palladium | - | High enantioselectivity in allylic alkylation. researchgate.netnih.govfigshare.com |
Exploration of Unprecedented Reactivity Modes for N-Sulfinyl Structures
The N-sulfinyl group imparts unique reactivity to the imine bond, opening up avenues for novel chemical transformations. A significant area of exploration is the participation of N-sulfinyl imines in cycloaddition reactions to construct complex cyclic and polycyclic scaffolds. While much of the research has focused on the related N-sulfonyl imines, the principles can be extended to N-sulfinyl analogues like o-Anisidine, N-sulfinyl-.
Photosensitized [4+2]-cycloaddition reactions of N-arylsulfonylimines have been developed, providing a pathway to highly substituted 3D building blocks with high diastereoselectivity. nih.gov Interestingly, modulation of the N-sulfonylimine structure can lead to a [2+2]-cycloaddition, affording azetidine (B1206935) derivatives. nih.gov These photochemical methods offer a powerful tool for constructing complex molecular architectures that are relevant to medicinal chemistry.
Furthermore, N-sulfonyl azides can undergo cycloaddition with alkynes to generate N-sulfonyl-1,2,3-triazoles. nih.gov The reactivity of these intermediates can be controlled to selectively produce N-sulfonyl and sulfamoyltriazoles. The N-sulfinyl group in o-Anisidine, N-sulfinyl- is expected to influence the electronic properties and reactivity of the imine, potentially leading to novel cycloaddition pathways and the synthesis of unique heterocyclic systems. The exploration of such unprecedented reactivity is a key focus of ongoing research.
Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems, including those involving N-sulfinyl imines. DFT studies provide valuable insights into reaction mechanisms, stereoselectivity, and the electronic properties of molecules like o-Anisidine, N-sulfinyl-.
For instance, DFT calculations at the B3LYP level have been employed to investigate the stereoselective nucleophilic 1,2-addition of organometallic reagents to N-tert-butanesulfinyl imines. nih.govresearchgate.net These studies have elucidated the crucial role of the Lewis acidic character of the organometallic reagent in determining the stereochemical outcome of the reaction. nih.govresearchgate.net Such computational models can be applied to predict the stereoselectivity of similar reactions involving N-sulfinyl-o-anisidine, thereby guiding the rational design of synthetic strategies.
Computational studies have also been used to explore the electronic structure and hydrolytic reactivity of various N-sulfinyl species. researchgate.net These investigations can help in understanding the stability and reactivity of N-sulfinyl-o-anisidine under different reaction conditions. Furthermore, DFT can be used to analyze the spectroscopic properties of o-anisidine, providing a theoretical framework for interpreting experimental data. researchgate.net The integration of computational modeling with experimental work is crucial for accelerating the discovery and optimization of new reactions and for gaining a deeper understanding of the underlying chemical principles.
Table 2: Applications of Computational Modeling in N-Sulfinyl Imine Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| DFT (B3LYP) | Stereoselective nucleophilic addition | Role of Lewis acidity in stereocontrol. nih.govresearchgate.net |
| DFT | Electronic structure and reactivity | Understanding stability and reaction pathways. researchgate.net |
| DFT | Spectroscopic properties | Interpretation of experimental data. researchgate.net |
Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of N-sulfinyl imines like o-Anisidine, N-sulfinyl-, there is a growing emphasis on developing methodologies that are more environmentally benign.
One key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents. The development of the aforementioned copper- and iron-catalyzed systems for N-sulfinyl imine synthesis from alcohols represents a significant step towards sustainability, as it avoids the use of pre-oxidized and often hazardous aldehydes. rsc.orgrsc.orgresearchgate.netorganic-chemistry.org Furthermore, the use of aerobic oxidation with air as the terminal oxidant is a particularly green feature of these catalytic systems.
The use of organocatalysis also aligns with green chemistry principles by avoiding the use of potentially toxic and expensive transition metals. organic-chemistry.org Moreover, researchers are exploring the use of greener reaction media and solvent-free conditions. For example, microwave-promoted condensation of carbonyl compounds with sulfinamides under solvent-free conditions has been reported for the synthesis of N-tert-butylsulfinyl)imines. organic-chemistry.org
Biocatalysis offers another promising avenue for the sustainable synthesis of chiral sulfinyl compounds. acs.org The use of enzymes can lead to highly selective transformations under mild reaction conditions, often in aqueous media. The integration of these green chemistry principles into the synthesis of o-Anisidine, N-sulfinyl- will be crucial for developing more sustainable and economically viable chemical processes.
Design and Synthesis of Complex Molecular Architectures Leveraging N-Sulfinyl-o-Anisidine Scaffolds
The N-sulfinyl-o-anisidine moiety represents a versatile scaffold for the construction of complex and biologically relevant molecules. The chiral sulfinyl group can act as a powerful stereodirecting group, enabling the asymmetric synthesis of a wide range of nitrogen-containing compounds. nih.gov
N-sulfinyl imines have been extensively used as precursors for the synthesis of important heterocyclic structures such as pyrrolidines and piperidines. nih.gov These motifs are prevalent in a vast number of natural products and pharmaceuticals. The o-anisidine part of the molecule introduces specific steric and electronic properties that can be exploited in the design of novel molecular architectures.
The development of multicomponent reactions (MCRs) involving N-sulfinyl imines is another exciting area of research. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable from a synthetic efficiency standpoint. beilstein-journals.orgrug.nlrug.nlmdpi.com The unique reactivity of the N-sulfinyl-o-anisidine scaffold could be harnessed in novel MCRs to generate diverse libraries of complex molecules for drug discovery and other applications. The design and synthesis of such complex molecular architectures based on the N-sulfinyl-o-anisidine scaffold is a key future direction in this field.
Q & A
Basic: What are the established synthetic pathways for preparing o-Anisidine, N-sulfinyl- derivatives in laboratory settings?
Methodological Answer:
o-Anisidine, N-sulfinyl- derivatives can be synthesized via reactions involving sulfinyl imines and lithio-1,3-dithianes. For example, N-sulfinyl-α-amino ketones are formed by treating sulfinyl imines with lithio-1,3-dithianes under controlled conditions, yielding high diastereomeric excess (de) and selectivity. Selective removal of protective groups (e.g., thioketal or N-sulfinyl moieties) allows isolation of intermediates like α-amino-1,3-dithioketals or N-sulfinyl-α-amino ketones . Key considerations include solvent choice (e.g., THF vs. CH₂Cl₂) and Grignard reagent aggregation states, which influence reaction rates and transition states.
Basic: What analytical techniques are validated for detecting and quantifying o-Anisidine and its N-sulfinyl derivatives?
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for separation and quantification. For example, o-Anisidine metabolites like N-(2-methoxyphenyl)hydroxylamine can be identified using microsomal incubation followed by LC-MS/MS analysis to detect reductive metabolites (e.g., o-aminophenol) and oxidative byproducts . Gas chromatography (GC) with electron capture detection (ECD) is also effective for volatile derivatives. Method validation should include spike-recovery tests and calibration curves using deuterated internal standards to account for matrix effects.
Advanced: How do cytochrome P450 (CYP) isoforms influence the metabolic fate of o-Anisidine, N-sulfinyl- derivatives in mammalian systems?
Methodological Answer:
Rat hepatic microsomal CYP1A and CYP2B subfamilies primarily mediate the reductive metabolism of N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while CYP2E1 catalyzes its oxidation to o-aminophenol . Researchers should employ CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) or induced microsomes (e.g., phenobarbital for CYP2B) to isolate isoform contributions. Comparative studies across species (e.g., rabbit vs. rat microsomes) reveal interspecies variability in metabolite profiles, necessitating cross-validation with human hepatocyte models.
Advanced: How can contradictions in reported carcinogenic mechanisms of o-Anisidine be resolved through experimental design?
Methodological Answer:
Discrepancies in carcinogenicity data (e.g., bladder tumorigenesis in rodents vs. limited human epidemiological evidence) require a multi-omics approach:
DNA adduct profiling : Use ³²P-postlabeling to quantify bladder epithelial DNA adducts in exposed models .
Reactive oxygen species (ROS) assays : Measure hydroxyl radical generation in vitro using electron spin resonance (ESR).
Species-specific pharmacokinetics : Compare metabolic clearance rates using physiologically based pharmacokinetic (PBPK) modeling.
Controlled exposure studies in transgenic mice (e.g., CYP2E1 knockouts) can further isolate metabolic pathways driving carcinogenicity .
Advanced: What strategies optimize the use of o-Anisidine, N-sulfinyl- derivatives in asymmetric organic synthesis while mitigating toxicity risks?
Methodological Answer:
Protective group engineering : Replace labile N-sulfinyl groups with stable alternatives (e.g., tert-butoxycarbonyl, Boc) post-synthesis to reduce residual toxicity .
Flow chemistry : Continuous flow reactors minimize researcher exposure by automating hazardous steps (e.g., lithiation reactions).
In silico toxicity screening : Use tools like OECD QSAR Toolbox to predict metabolite toxicity early in route design.
Waste stream analysis : Implement solid-phase extraction (SPE) to capture unreacted o-Anisidine derivatives before disposal.
Basic: What are the primary toxicity mechanisms of o-Anisidine, and how are they modeled in vitro?
Methodological Answer:
o-Anisidine induces oxidative stress via CYP-mediated generation of reactive intermediates (e.g., nitroso derivatives) that form hemoglobin adducts and DNA crosslinks . In vitro models include:
- HepG2 cells : Exposed to o-Anisidine metabolites (e.g., N-hydroxylated forms) to measure glutathione depletion and lipid peroxidation.
- Comet assay : Quantify DNA strand breaks in human urothelial cells.
- Ames test : Assess mutagenicity using TA98 Salmonella strains with metabolic activation (S9 fraction).
Advanced: How can researchers address uncertainties in environmental monitoring data for o-Anisidine contamination?
Methodological Answer:
Matrix-matched calibration : Account for interference in urine or water samples by spiking matrices with isotopically labeled o-Anisidine (e.g., d₄-o-Anisidine) .
Longitudinal sampling : Track seasonal variations in occupational exposure using wearable silicone samplers.
Source apportionment : Combine gas chromatography–isotope ratio mass spectrometry (GC-IRMS) with multivariate analysis to distinguish industrial vs. tobacco-derived o-Anisidine in environmental samples.
Advanced: What novel applications exist for N-sulfinyl groups in modifying o-Anisidine’s reactivity for targeted drug delivery?
Methodological Answer:
N-sulfinyl groups act as transient directing groups in C–H functionalization reactions. For example:
- Prodrug design : Sulfinyl-protected o-Anisidine analogs can be enzymatically cleaved in tumor microenvironments (e.g., by sulfatases) to release cytotoxic agents .
- Coordination chemistry : N-sulfinyl moieties enhance metal complexation (e.g., Pd catalysts) for site-specific reactions in polyurea matrices .
Methodological validation requires stability studies (e.g., pH-dependent hydrolysis) and in vivo biodistribution tracking using radiolabeled analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
